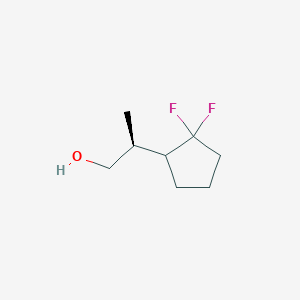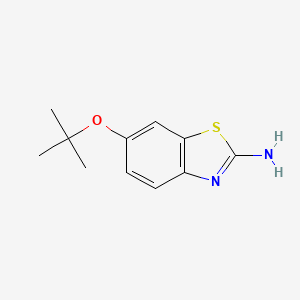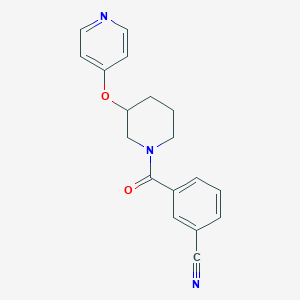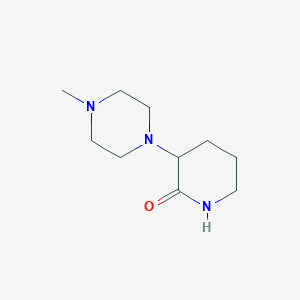
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol, also known as DFCP or JNJ-54781532, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. DFCP has been found to have a unique mechanism of action that makes it different from other drugs and has shown promising results in preclinical studies.
Mechanism of Action
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol works by inhibiting the activity of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE10A, (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol can increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that regulate various cellular processes.
Biochemical and physiological effects:
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory activities. It has also been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol in lab experiments is its unique mechanism of action, which makes it different from other drugs and allows for the exploration of new pathways and targets. However, one of the limitations is that (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity.
Future Directions
There are several potential future directions for the research and development of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol. One area of focus could be the use of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol in combination with other drugs to enhance its therapeutic efficacy. Another direction could be the exploration of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol's potential use in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol in humans, which could pave the way for clinical trials and eventual FDA approval.
Synthesis Methods
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol can be synthesized using a multi-step process that involves the reaction of 2,2-difluorocyclopentanone with a chiral auxiliary, followed by reduction and deprotection steps. The final product is obtained after purification and characterization by various spectroscopic techniques.
Scientific Research Applications
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol has potent anti-inflammatory and anti-tumor activities, and it can also modulate the immune system.
properties
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7,11H,2-5H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPJKCWSMXAPF-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)
![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/no-structure.png)
![Ethyl 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2943654.png)


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)

![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)


![N-(4-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943669.png)
